![molecular formula C22H19N3O4S B2818965 N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021250-02-1](/img/structure/B2818965.png)
N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a benzothiazole, a methoxybenzyl ether, and a dihydropyridine carboxamide. Benzothiazoles are aromatic heterocyclic compounds , methoxybenzyl ether is a common protecting group in organic synthesis, and dihydropyridines are often used in medicinal chemistry .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, benzothiazoles can be synthesized from simple commercially available building blocks . The methoxybenzyl group could potentially be introduced via a Williamson ether synthesis, and the dihydropyridine ring could be formed via a Hantzsch dihydropyridine synthesis .Molecular Structure Analysis
The benzothiazole and dihydropyridine rings in the compound are aromatic and thus contribute to the compound’s stability. The methoxy group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Benzothiazoles have been shown to exhibit various biological activities and are part of many pharmacologically active compounds . Dihydropyridines are known calcium channel blockers .科学的研究の応用
Antibacterial Agents
A study on analogs of benzothiazolyl substituted compounds, closely related to the compound of interest, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial properties, showing significant potential as novel antibacterial agents due to their non-cytotoxic concentrations against a mammalian cell line (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another research direction involves the synthesis of novel compounds derived from natural products, leading to the creation of anti-inflammatory and analgesic agents. These synthesized compounds exhibited significant COX-2 inhibitory activity, which is pivotal for their anti-inflammatory properties, showing potential as pharmacological treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).
Chemical Synthesis Innovations
Research on the one-pot reaction of benzylidenemalononitrile with N-methyl-2-thiocarbamoylacetamide led to the synthesis of alternative compounds, showcasing the versatility and potential of these chemical structures in creating novel compounds through innovative synthetic pathways (Krauze et al., 2007).
Photosensitizers for Photodynamic Therapy
The development of new photosensitizers for photodynamic therapy (PDT) is another application area. A compound with a structure similar to the one showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through PDT (Pişkin et al., 2020).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence upon interaction with cyanide, suggesting their utility in environmental and biological sensing applications (Wang et al., 2015).
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-25-12-19(29-13-14-6-5-7-15(10-14)28-2)18(26)11-17(25)21(27)24-22-23-16-8-3-4-9-20(16)30-22/h3-12H,13H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCOSLUPMCQPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
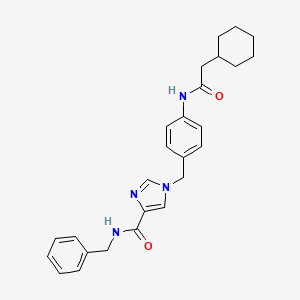
![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)
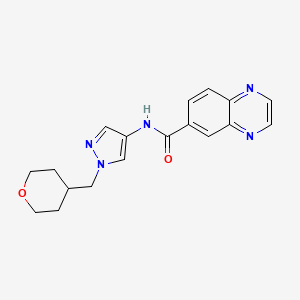

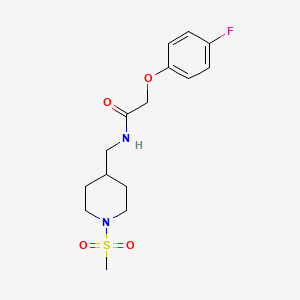
![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)
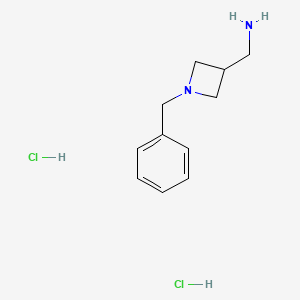
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)
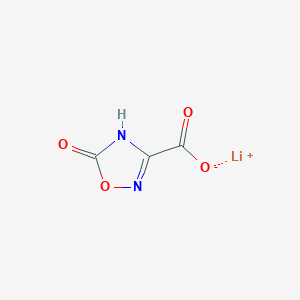
![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)
